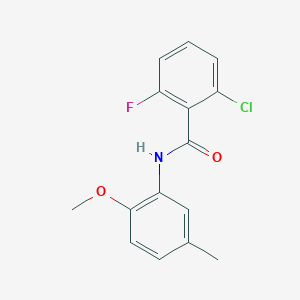
2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide, also known as CFMMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMMB belongs to the class of benzamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific targets in cells. 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has been shown to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase-3β (GSK-3β), which play important roles in cell proliferation and survival. 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide induces apoptosis and cell cycle arrest by regulating the expression of genes involved in these processes. In inflammation research, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide reduces the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) by inhibiting the NF-κB signaling pathway. In neurodegenerative disease research, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide reduces oxidative stress and inflammation by regulating the expression of genes involved in these processes.
实验室实验的优点和局限性
2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has several advantages for lab experiments such as its high purity, stability, and specificity for specific targets in cells. However, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide also has some limitations such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
Future research directions for 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide include its potential therapeutic applications in other fields such as cardiovascular diseases, metabolic disorders, and infectious diseases. Further studies are needed to determine the optimal dosage and administration route for 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide and to investigate its potential side effects. Additionally, research is needed to develop more efficient synthesis methods for 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide and to improve its solubility and bioavailability.
合成方法
The synthesis of 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide involves the reaction of 2-chloro-6-fluoro benzoic acid with 2-methoxy-5-methyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide in high purity.
科学研究应用
2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide can reduce the production of inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathway. In neurodegenerative disease research, 2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-9-6-7-13(20-2)12(8-9)18-15(19)14-10(16)4-3-5-11(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYCNAQYTHMWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-methoxy-5-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)

![(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5141942.png)
![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)
![1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
![[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B5141965.png)
![2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5141967.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5141972.png)
![2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5141983.png)
![2-({[(allylamino)(imino)methyl]thio}methyl)phenyl dimethylcarbamate hydrochloride](/img/structure/B5141985.png)
![4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142000.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)